molecular formula C15H14N2O5S B2799434 1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol CAS No. 380208-72-0

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B2799434
CAS No.: 380208-72-0
M. Wt: 334.35
InChI Key: ROHKTNNCVVLGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol is a complex organic compound that features a tetrahydroquinoline core substituted with a nitrobenzenesulfonyl group

Scientific Research Applications

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” is not available, the Fukuyama–Mitsunobu reaction utilizes 2-nitrobenzenesulfonyl (Ns) for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities .

Safety and Hazards

2-Nitrobenzenesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use protective measures when handling it .

Future Directions

While specific future directions for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” are not available, the use of 2-nitrobenzenesulfonyl chloride in various reactions, including the Fukuyama–Mitsunobu reaction, suggests potential for further exploration and application in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 1-(2-aminobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Used as a reagent in organic synthesis.

    4-Nitrobenzenesulfonyl chloride: Similar in structure but with the nitro group in the para position.

    2-Nitrobenzenesulfonamide: Used in similar applications but with an amide group instead of a chloride.

Uniqueness

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol is unique due to its tetrahydroquinoline core, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various research applications .

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c18-13-8-3-5-11-6-4-10-16(15(11)13)23(21,22)14-9-2-1-7-12(14)17(19)20/h1-3,5,7-9,18H,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHKTNNCVVLGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)N(C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.